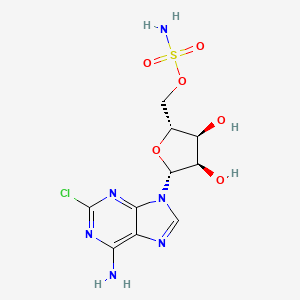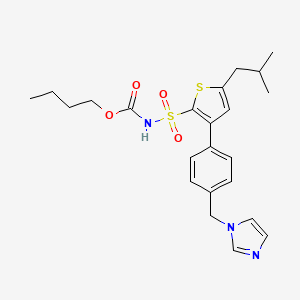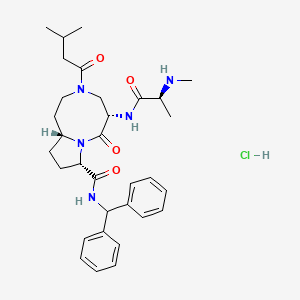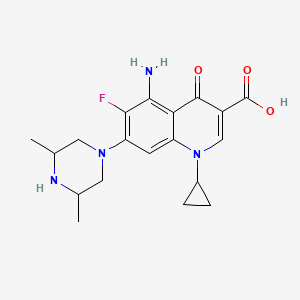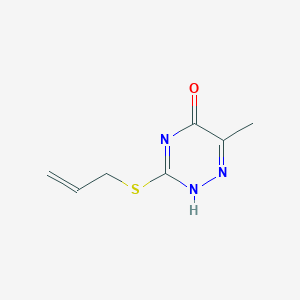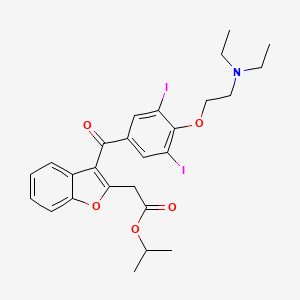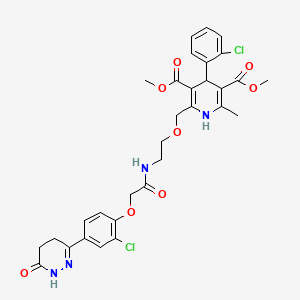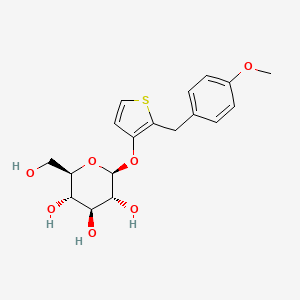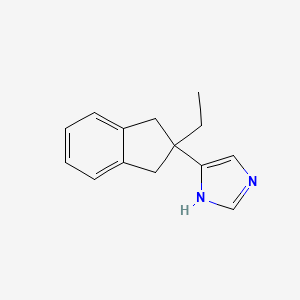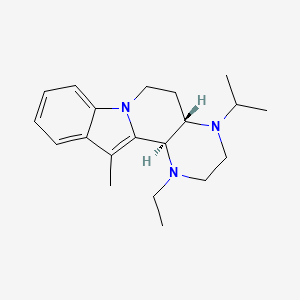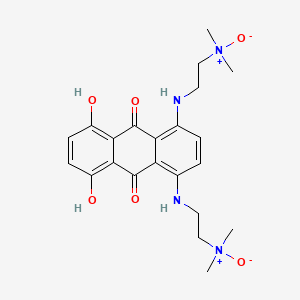
Banoxantrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
巴诺沙酮是一种高度选择性的生物还原药物,它在肿瘤缺氧细胞中被激活,并且优先对这些细胞有毒性。 它与放疗和化疗联合使用时显示出疗效,与单独使用任何一种疗法相比,显着延缓了肿瘤生长 .
准备方法
合成路线和反应条件: 巴诺沙酮是通过一系列化学反应合成的,这些反应涉及形成其核心结构,然后进行功能化以获得最终化合物。 合成通常涉及使用有机溶剂、催化剂和特定的反应条件以确保高产率和纯度 .
工业生产方法: 巴诺沙酮的工业生产涉及扩大实验室合成过程。 这包括优化反应条件,使用大型反应器,并实施纯化技术,如结晶和色谱,以大量获得最终产物 .
化学反应分析
科学研究应用
巴诺沙酮在科学研究中有着广泛的应用,包括:
化学: 用作研究生物还原活化和缺氧靶向治疗的模型化合物。
生物学: 研究其对缺氧细胞的选择性毒性及其增强放疗和化疗疗效的潜力.
医学: 探索作为各种癌症的治疗方法,尤其是具有缺氧肿瘤区域的癌症.
工业: 用于开发新的癌症治疗方法和药物递送系统.
作用机制
巴诺沙酮在缺氧肿瘤细胞中优先且不可逆地转化为其细胞毒性形式。这种转化是由组织细胞色素 P450 和其他还原酶促成的。细胞毒性形式嵌入 DNA 并抑制拓扑异构酶 II,导致细胞死亡。 这种机制靶向缺氧肿瘤细胞,同时保护氧化的细胞 .
类似化合物:
米托蒽醌: 另一种用于癌症治疗的 DNA 嵌入剂和拓扑异构酶 II 抑制剂.
顺铂: 一种铂基化疗药物,可形成 DNA 交联.
硫替派: 一种用于化疗的烷化剂.
巴诺沙酮的独特性: 巴诺沙酮的独特性在于其在缺氧条件下的选择性激活,使其对缺氧肿瘤细胞特别有效。 这种选择性毒性减少了对健康、氧化组织的损害,并提高了联合治疗的疗效 .
相似化合物的比较
Mitoxantrone: Another DNA intercalator and topoisomerase II inhibitor used in cancer therapy.
Cisplatin: A platinum-based chemotherapy drug that forms DNA crosslinks.
Thiotepa: An alkylating agent used in chemotherapy.
Uniqueness of Banoxantrone: this compound’s uniqueness lies in its selective activation in hypoxic conditions, making it particularly effective against hypoxic tumor cells. This selective toxicity reduces damage to healthy, oxygenated tissues and enhances the efficacy of combination therapies .
属性
Key on ui mechanism of action |
Banoxantrone (formally known as AQ4N) is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumour cells where it remains localised. When the surrounding oxygenated cells are killed by radiotherapy or chemotherapy bringing these AQ4-containing quiescent cells closer to the oxygen source, they become reoxygenated, attempt to resume replication and, in this state, are killed by AQ4 through potent DNA intercalation and topoisomerase II inhibition. |
|---|---|
CAS 编号 |
136470-65-0 |
分子式 |
C22H28N4O6 |
分子量 |
444.5 g/mol |
IUPAC 名称 |
2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C22H28N4O6/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3 |
InChI 键 |
YZBAXVICWUUHGG-UHFFFAOYSA-N |
SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-] |
规范 SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-] |
外观 |
Solid powder |
Key on ui other cas no. |
136470-65-0 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1,4-bis-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione 1,4-bis-((2-(dimethylamino-N-oxide)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione AQ4N banoxantrone banoxantrone dihydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


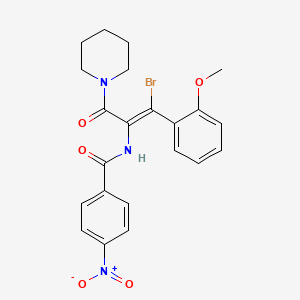
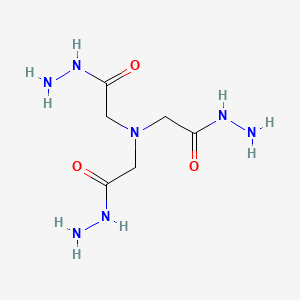
![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)
![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)
